2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid
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Overview
Description
2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group, an acetyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride to form 4-(2-chlorobenzyl)piperazine.
Acetylation: The 4-(2-chlorobenzyl)piperazine is then acetylated using acetic anhydride to yield 4-(2-chlorobenzyl)piperazin-1-yl acetate.
Hydrazone Formation: The acetylated product is reacted with hydrazine hydrate to form the corresponding hydrazone.
Condensation with Benzoic Acid: Finally, the hydrazone is condensed with 2-formylbenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring and the benzoic acid moiety are crucial for binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A mono-substituted benzene derivative with a similar structural framework.
Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 4-aminobenzoic acid share structural similarities.
Uniqueness
2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid is unique due to its combination of a piperazine ring, a 2-chlorobenzyl group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C21H23ClN4O3 |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-[(E)-[[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C21H23ClN4O3/c22-19-8-4-2-6-17(19)14-25-9-11-26(12-10-25)15-20(27)24-23-13-16-5-1-3-7-18(16)21(28)29/h1-8,13H,9-12,14-15H2,(H,24,27)(H,28,29)/b23-13+ |
InChI Key |
CDFQMCFUCLJSDU-YDZHTSKRSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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